Cas no 959239-10-2 (1-(6-Bromopyridin-2-yl)piperidin-3-ol)
1-(6-Bromopyridin-2-yl)piperidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(6-Bromopyridin-2-yl)piperidin-3-ol
- AB54304
- 6-(PIPERIDIN-3-OL)-2-BROMOPYRIDINE
- 6-(piperidin-3-ol)-2-bromopyridine, AldrichCPR
-
- Inchi: 1S/C10H13BrN2O/c11-9-4-1-5-10(12-9)13-6-2-3-8(14)7-13/h1,4-5,8,14H,2-3,6-7H2
- InChI Key: INBUDHUQWUBOTL-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=N1)N1CCCC(C1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 191
- Topological Polar Surface Area: 36.4
1-(6-Bromopyridin-2-yl)piperidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657852-100mg |
1-(6-Bromopyridin-2-yl)piperidin-3-ol |
959239-10-2 | 98% | 100mg |
¥1083.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657852-250mg |
1-(6-Bromopyridin-2-yl)piperidin-3-ol |
959239-10-2 | 98% | 250mg |
¥2131.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657852-1g |
1-(6-Bromopyridin-2-yl)piperidin-3-ol |
959239-10-2 | 98% | 1g |
¥4958.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657852-5g |
1-(6-Bromopyridin-2-yl)piperidin-3-ol |
959239-10-2 | 98% | 5g |
¥16061.00 | 2024-04-23 |
1-(6-Bromopyridin-2-yl)piperidin-3-ol Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 1-(6-Bromopyridin-2-yl)piperidin-3-ol
1-(6-Bromopyridin-2-yl)piperidin-3-ol: A Comprehensive Overview
1-(6-Bromopyridin-2-yl)piperidin-3-ol, also known by its CAS number 959239-10-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and development. The molecule consists of a piperidine ring substituted with a hydroxyl group at the 3-position and a bromopyridine moiety at the 6-position, making it a versatile scaffold for further chemical modifications.
The synthesis of 1-(6-Bromopyridin-2-yl)piperidin-3-ol involves a series of well-established organic reactions, including nucleophilic substitutions, reductions, and cyclizations. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is crucial for its application in chiral environments such as enzyme assays and pharmacokinetic studies. Researchers have also explored green chemistry approaches to synthesize this compound, reducing the environmental footprint of its production process.
The structural versatility of 1-(6-Bromopyridin-2-yl)piperidin-3-ol has made it a valuable building block in medicinal chemistry. Its piperidine ring provides a rigid framework that can be further functionalized with various substituents to enhance bioavailability, selectivity, and potency. For instance, studies have shown that the introduction of electron-withdrawing groups on the pyridine ring can significantly alter the compound's pharmacokinetic properties, making it a promising candidate for targeting specific biological pathways.
In terms of biological activity, 1-(6-Bromopyridin-2-yl)piperidin-3-ol has demonstrated potential as an inhibitor of several enzymes implicated in diseases such as cancer and neurodegenerative disorders. Recent research has highlighted its ability to modulate the activity of protein kinases, which are key players in cell signaling pathways. Additionally, this compound has shown anti-inflammatory properties, suggesting its potential use in treating inflammatory diseases.
The application of computational chemistry techniques has further enhanced our understanding of the molecular interactions of 1-(6-Bromopyridin-2-yldl)piperidin-3-o. Molecular docking studies have revealed that the compound can bind effectively to target proteins with high affinity, providing insights into its mechanism of action. These findings have been corroborated by experimental studies, which have confirmed the compound's bioactivity in vitro and in vivo models.
In conclusion, 1-(6-Bromopyridin-dl)piperidin-dl-o, with its unique structure and diverse applications, continues to be a focal point in chemical research. Its role as a versatile building block in drug discovery and its promising biological activities make it an essential compound for future therapeutic developments. As research progresses, we can expect further elucidation of its potential applications and mechanisms of action.
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